
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione, commonly known as DMPX, is a purine derivative that has been studied for its potential applications in scientific research. DMPX is a potent and selective antagonist of the adenosine A1 receptor, which is involved in a variety of physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Geometry
- The molecules of related compounds like 8-benzylamino3,7 - dihydro - 7 - { 2 - hydroxy - 3 - [ 4- ( 2-hydroxyethyl ) - 1 piperazinyl ] propyl } - 1,3-dimethyl- 1H-purine- 2,6-dione, exhibit typical geometries with planar fused rings of the purine system and specific conformations of the aminohydroxyalkyl and benzylamine groups. This highlights the importance of studying the geometric configurations of such compounds for understanding their chemical properties and potential applications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Interaction Patterns in Polymorphs
- Methylxanthines like theophylline, which shares structural similarities with the compound , have been studied for their interaction patterns in polymorphs. This research is crucial for understanding the pharmacological effects and interaction capabilities of such compounds, potentially guiding their application in medicinal chemistry (Latosinska et al., 2014).
Antitumor Effects
- Derivatives of similar purine compounds have been examined for their antitumor activity, suggesting potential research avenues for 1,3-Dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione in cancer therapy and pharmaceutical development (Moharram & Osman, 1989).
Coordination Chemistry
- Research on related compounds such as nickel(II) and copper(II) complexes with Schiff base ligands derived from similar purine derivatives can provide insights into coordination chemistry and potential applications in catalysis or material science (Bhowmik, Drew, & Chattopadhyay, 2011).
Ionisation and Methylation Reactions
- Purine derivatives' ionisation and methylation reactions have been extensively studied, offering valuable information for chemical synthesis and drug design. Understanding these reactions can lead to novel applications in medicinal chemistry (Rahat, Bergmann, & Tamir, 1974).
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2/c1-6-8-16-14-17-12-11(20(14)9-7-10(2)3)13(21)19(5)15(22)18(12)4/h10H,6-9H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXOYUVSIGWHMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CCC(C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)
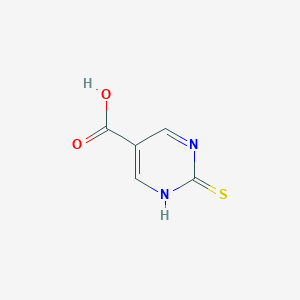
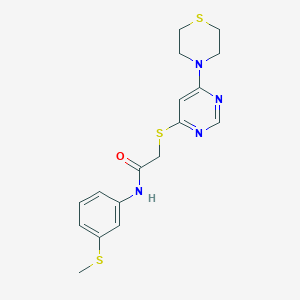

acetate](/img/structure/B2378960.png)
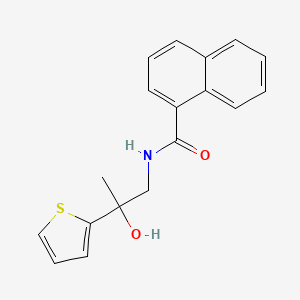
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

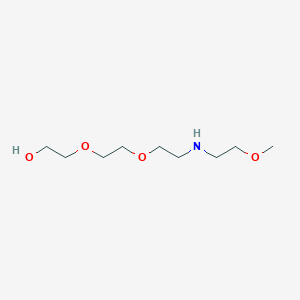
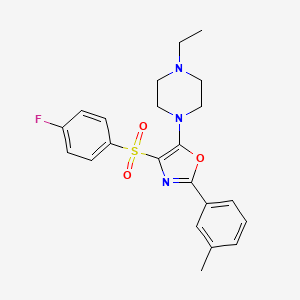
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)
